molecular formula C12H14N2O4 B11506899 Imidazolidin-2-one, 1-[2-(2-methoxyphenoxy)acetyl]-

Imidazolidin-2-one, 1-[2-(2-methoxyphenoxy)acetyl]-

Cat. No.: B11506899
M. Wt: 250.25 g/mol
InChI Key: JSKCYLUFNDBFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Methoxyphenoxy)acetyl]tetrahydro-2H-imidazol-2-one is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological and chemical properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of 1-[2-(2-methoxyphenoxy)acetyl]tetrahydro-2H-imidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with tetrahydro-2H-imidazol-2-one under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)acetyl]tetrahydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)acetyl]imidazolidin-2-one

InChI

InChI=1S/C12H14N2O4/c1-17-9-4-2-3-5-10(9)18-8-11(15)14-7-6-13-12(14)16/h2-5H,6-8H2,1H3,(H,13,16)

InChI Key

JSKCYLUFNDBFKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCNC2=O

Origin of Product

United States

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